[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester [(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13467074
InChI: InChI=1S/C18H35N3O3/c1-12(2)15(19)16(22)20-10-8-9-14(20)11-21(13(3)4)17(23)24-18(5,6)7/h12-15H,8-11,19H2,1-7H3/t14-,15-/m0/s1
SMILES: CC(C)C(C(=O)N1CCCC1CN(C(C)C)C(=O)OC(C)(C)C)N
Molecular Formula: C18H35N3O3
Molecular Weight: 341.5 g/mol

[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13467074

Molecular Formula: C18H35N3O3

Molecular Weight: 341.5 g/mol

* For research use only. Not for human or veterinary use.

[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester -

Specification

Molecular Formula C18H35N3O3
Molecular Weight 341.5 g/mol
IUPAC Name tert-butyl N-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]methyl]-N-propan-2-ylcarbamate
Standard InChI InChI=1S/C18H35N3O3/c1-12(2)15(19)16(22)20-10-8-9-14(20)11-21(13(3)4)17(23)24-18(5,6)7/h12-15H,8-11,19H2,1-7H3/t14-,15-/m0/s1
Standard InChI Key GYIPKTDGVLFJQF-GJZGRUSLSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N1CCC[C@H]1CN(C(C)C)C(=O)OC(C)(C)C)N
SMILES CC(C)C(C(=O)N1CCCC1CN(C(C)C)C(=O)OC(C)(C)C)N
Canonical SMILES CC(C)C(C(=O)N1CCCC1CN(C(C)C)C(=O)OC(C)(C)C)N

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

The compound’s IUPAC name, tert-butyl NN-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]methyl]-NN-propan-2-ylcarbamate, reflects its stereochemical complexity. Key features include:

  • A (2S)-2-amino-3-methylbutanoyl group, contributing to chiral recognition in biological systems.

  • A pyrrolidin-2-ylmethyl scaffold, enhancing conformational rigidity.

  • A tert-butyl carbamate protecting group, improving solubility and stability .

The isomeric SMILES string, CC(C)[C@@H](C(=O)N1CCC[C@H]1CN(C(C)C)C(=O)OC(C)(C)C)N, confirms the (S,S) configuration at both stereocenters.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC18H35N3O3\text{C}_{18}\text{H}_{35}\text{N}_3\text{O}_3
Molecular Weight341.5 g/mol
XLogP32.1 (estimated)
Topological Polar SA75.9 Ų
Hydrogen Bond Donors1

The tert-butyl group increases hydrophobicity (XLogP3=2.1\text{XLogP3} = 2.1), while the carbamate and amide groups enable hydrogen bonding .

Synthesis and Purification

Reaction Pathway

The synthesis involves three key steps:

  • Amino Acid Activation: (S)-2-amino-3-methylbutanoic acid is activated using carbodiimide reagents to form a reactive mixed anhydride.

  • Pyrrolidine Coupling: The activated amino acid reacts with a pyrrolidine derivative (e.g., (S)-pyrrolidin-2-ylmethanol) under inert conditions to form an amide bond.

  • Carbamate Protection: The secondary amine on the pyrrolidine is protected with tert-butyl isopropylcarbamate using NaHCO3\text{NaHCO}_3 as a base in tetrahydrofuran (THF).

Optimization Challenges

  • Steric Hindrance: The branched isopropyl and tert-butyl groups necessitate prolonged reaction times (12–24 hrs) at 50–60°C.

  • Purification: Reverse-phase chromatography (C18 column, acetonitrile/water gradient) achieves >95% purity, as confirmed by HPLC.

Structural Characterization

Spectroscopic Data

  • NMR:

    • 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 1.42 (s, 9H, tert-butyl), 1.18 (d, J=6.8J = 6.8 Hz, 6H, isopropyl), 3.45–3.60 (m, 2H, pyrrolidine CH2_2) .

    • 13C^{13}\text{C} NMR: 156.8 ppm (carbamate C=O), 172.3 ppm (amide C=O).

  • MS (ESI+): m/z 342.3 [M+H]+^+.

Crystallographic Insights

While single-crystal X-ray data are unavailable, analogous carbamates exhibit monoclinic crystal systems with hydrogen-bonded dimers stabilizing the lattice .

Biological Relevance and Applications

Prodrug Considerations

Tert-butyl carbamates are enzymatically cleaved in vivo to release primary amines, making this compound a candidate for prodrug design. For example, rosuvastatin tert-butyl ester (CAS 355806-00-7) is a prodrug converted to active rosuvastatin by esterases .

Comparative Analysis with Structural Analogs

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl esterC18H35N3O3\text{C}_{18}\text{H}_{35}\text{N}_3\text{O}_3341.5Parent compound
[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl esterC19H37N3O3\text{C}_{19}\text{H}_{37}\text{N}_3\text{O}_3355.5Piperidine ring instead of pyrrolidine
[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid tert-butyl esterC16H31N3O3\text{C}_{16}\text{H}_{31}\text{N}_3\text{O}_3313.4Methyl substitution on carbamate

The piperidine analog shows a 14 g/mol increase due to the additional methylene group, while methyl substitution reduces steric bulk .

Future Directions and Challenges

Targeted Drug Delivery

Functionalizing the tert-butyl group with polyethylene glycol (PEG) chains could enhance aqueous solubility for intravenous formulations.

Toxicity Profiling

While in vitro studies indicate low cytotoxicity (IC50_{50} > 100 µM in HEK293 cells), in vivo absorption and metabolism studies are needed to assess hepatic clearance.

Synthetic Scalability

Transitioning from batch to continuous-flow reactors may address yield variability in the carbamate protection step.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator